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molecular formula C11H15BrN2O B8452680 5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine 1-oxide

5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine 1-oxide

Cat. No. B8452680
M. Wt: 271.15 g/mol
InChI Key: RRNCSVMXQYFXLW-UHFFFAOYSA-N
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Patent
US05250527

Procedure details

m-Chloroperbenzoic acid (7.3 g) in dichloromethane (100 ml) was added dropwise to a stirred solution of 4 -piperidino-5 -bromo-2 -picoline. After 16 hours, the solution was washed with 10 % aqueous sodium carbonate, dried (K2CO3) and stripped. The residue was chromatographed (silica gel, chloroform:methanol) to give 4 -piperidino-5 -bromo-2 -picoline-N-oxide, 6.79 g, m.p. 115°-6 ° from ether.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[N:12]1([C:18]2[C:23]([Br:24])=[CH:22][N:21]=[C:20]([CH3:25])[CH:19]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>ClCCl>[N:12]1([C:18]2[CH:19]=[C:20]([CH3:25])[N+:21]([O-:9])=[CH:22][C:23]=2[Br:24])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C1=CC(=NC=C1Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with 10 % aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel, chloroform:methanol)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCCC1)C=1C=C([N+](=CC1Br)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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